REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:9]=[O:10])[CH:6]=[CH:5][C:4]=1[OH:11].C(N(C(C)C)CC)(C)C.[CH3:21][O:22][CH2:23]Cl>O1CCCC1>[CH:9]([C:7]1[CH:6]=[CH:5][C:4]([O:11][CH2:21][O:22][CH3:23])=[C:3]([O:2][CH3:1])[CH:8]=1)=[O:10]
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Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)C=O)O
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Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
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ADDITION
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Details
|
Water was added to the residue
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Type
|
EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (solvent; hexane:ethyl acetate=4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC(=C(OCOC)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.9 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |